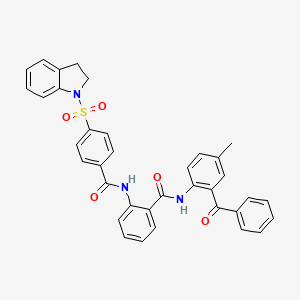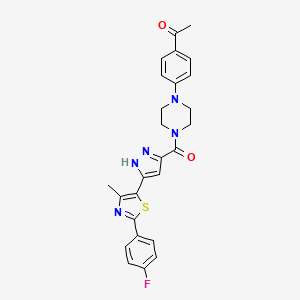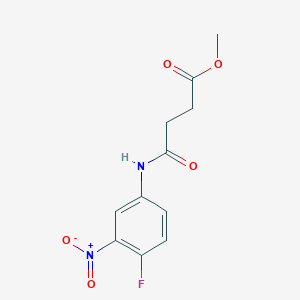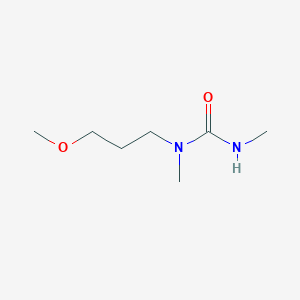
N-(2-benzoyl-4-methylphenyl)-2-(4-(indolin-1-ylsulfonyl)benzamido)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-benzoyl-4-methylphenyl)-2-(4-(indolin-1-ylsulfonyl)benzamido)benzamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as BMS-345541 and has been shown to exhibit potent inhibitory activity against the IκB kinase (IKK) complex, which plays a critical role in the regulation of the nuclear factor-κB (NF-κB) signaling pathway.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Design and Synthesis for Cancer Treatment : A study by Ravinaik et al. (2021) explored the design and synthesis of related compounds, finding them effective against various cancer cell lines, including breast, lung, colon, and ovarian cancers. These compounds demonstrated moderate to excellent anticancer activity compared to the reference drug etoposide (Ravinaik et al., 2021).
Novel Anticancer Analogs Development : Alafeefy et al. (2015) developed novel analogs that showed remarkable antitumor activity against various cancer cell lines. They highlighted compounds with significant potency and lower IC50 values, suggesting their potential as effective anticancer agents (Alafeefy et al., 2015).
Antimicrobial Properties
Synthesis and Antimicrobial Effects : The study by Limban et al. (2011) focused on the synthesis of acylthiourea derivatives, which showed promising activity against various bacterial and fungal strains. This study highlights the compound's potential in developing new antimicrobial agents (Limban et al., 2011).
Antibacterial and Antifungal Activity : Kumar et al. (2012) synthesized and evaluated N-(substituted phenyl)-2/4-(1H-indol-3-ylazo)-benzamides for their antibacterial and antifungal activities. They found specific compounds to be potent against various strains, highlighting the importance of structural modification for enhanced antimicrobial activity (Kumar et al., 2012).
Neuroprotective and Anti-inflammatory Properties
Alzheimer's Disease and Neuroprotection : Lee et al. (2018) reported the development of 5-aroylindolyl-substituted hydroxamic acids, showing promising results in Alzheimer's disease models. They found that these compounds can decrease tau protein phosphorylation and aggregation, suggesting potential neuroprotective activity (Lee et al., 2018).
Anti-inflammatory Effects and PGE2 Inhibition : Limban et al. (2013) synthesized N-phenylcarbamothioylbenzamides, which exhibited significant anti-inflammatory activity and low ulcer incidence. These compounds also inhibited prostaglandin E2 synthesis, indicating their potential as anti-inflammatory agents (Limban et al., 2013).
Chemical Synthesis and Characterization
Chemoselective Synthesis : Singh et al. (2017) described the N-benzoylation of aminophenols using benzoylisothiocyanates, highlighting the compound's role in chemoselective synthesis processes (Singh et al., 2017).
Structural and Conformational Studies : Research by Gowda et al. (2008, 2009) provided insights into the structural and conformational aspects of related benzamides, which is crucial for understanding their biological activity and properties (Gowda et al., 2008); (Gowda et al., 2009).
Eigenschaften
IUPAC Name |
N-(2-benzoyl-4-methylphenyl)-2-[[4-(2,3-dihydroindol-1-ylsulfonyl)benzoyl]amino]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H29N3O5S/c1-24-15-20-32(30(23-24)34(40)26-10-3-2-4-11-26)38-36(42)29-12-6-7-13-31(29)37-35(41)27-16-18-28(19-17-27)45(43,44)39-22-21-25-9-5-8-14-33(25)39/h2-20,23H,21-22H2,1H3,(H,37,41)(H,38,42) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPMJVJQUALTIQQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C54)C(=O)C6=CC=CC=C6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H29N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
615.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(3-methoxypropyl)-3-oxo-2-phenyl-N-(thiophen-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2368807.png)
![(2E,NZ)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide](/img/structure/B2368809.png)



![3-[(Methoxycarbonyl)amino]benzoic acid](/img/structure/B2368814.png)


![N-cyano-2-fluoro-5-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]aniline](/img/structure/B2368819.png)

![2-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2368822.png)

![N-(tert-butyl)pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2368825.png)
![2-(3-chlorophenyl)-5-methyl-N-(pyridin-3-yl)-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2368828.png)